molecular formula C17H23N3O2 B567921 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole CAS No. 1229000-10-5

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole

Cat. No.: B567921
CAS No.: 1229000-10-5
M. Wt: 301.39
InChI Key: NQJXCURWALTMNK-UHFFFAOYSA-N
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Description

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole is a chemical compound that combines the structural features of benzimidazole and piperidine The Boc group (tert-butoxycarbonyl) is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable precursor with reagents such as sodium hydride and tert-butyl chloroformate to introduce the Boc protecting group.

    Coupling with Benzimidazole: The protected piperidine is then coupled with benzimidazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole or piperidine rings.

    Substitution: Compounds with new functional groups replacing the Boc group.

Scientific Research Applications

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with the target site. The benzimidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-Boc-piperidin-3-yl)pyrimidine
  • 2-(N-Boc-piperidin-3-yl)thiazole
  • N-Fmoc-2-(N-boc-piperidin-3-yl)glycine

Uniqueness

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole is unique due to its combination of the benzimidazole and piperidine structures, which confer distinct chemical and biological properties. The presence of the Boc protecting group allows for selective reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-7-12(11-20)15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJXCURWALTMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682159
Record name tert-Butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229000-10-5
Record name tert-Butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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